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Compound of Interest

Compound Name: 2-Chloro-4'-fluoroacetophenone

Cat. No.: B045902

Application Notes and Protocols for Researchers in Drug Development

Introduction

2-Chloro-4'-fluoroacetophenone is a versatile chemical intermediate of significant interest in
the field of drug discovery and medicinal chemistry. Its structure, featuring a reactive a-chloro
ketone and a fluorinated phenyl ring, makes it an ideal starting material for the synthesis of a
diverse range of biologically active molecules. The presence of the fluorine atom can enhance
metabolic stability and binding affinity of the final drug candidates, while the chloro group
provides a reactive site for nucleophilic substitution and condensation reactions. This document
provides detailed application notes and experimental protocols for the use of 2-Chloro-4'-
fluoroacetophenone in the synthesis of various classes of therapeutic agents, including
antipsychotics, S-(phenacyl)glutathione derivatives with potential as antihyperlipidemic agents,
and antifungal compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-4'-fluoroacetophenone is
provided in the table below.
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Property Value Reference
CAS Number 456-04-2 [1]
Molecular Formula CsHeCIFO [1]
Molecular Weight 172.58 g/mol

Appearance Light yellow powder or flakes

Melting Point 49-51 °C

Boiling Point 110 °C at 12 mmHg

Purity >98% (GC)

Applications in Drug Discovery

2-Chloro-4'-fluoroacetophenone serves as a critical building block in the synthesis of several
classes of pharmacologically active compounds.

Synthesis of Antipsychotic Agents: The Case of
Roluperidone

Roluperidone is an investigational antipsychotic agent that acts as a 5-HT2a and o2 receptor
antagonist.[2] It is in development for the treatment of negative symptoms in schizophrenia.[2]
2-Chloro-4'-fluoroacetophenone is utilized in the final step of the synthesis of Roluperidone,
where it alkylates the secondary amine of a piperidine intermediate.[2]

Experimental Protocol: Synthesis of Roluperidone
This protocol is adapted from the synthesis described in U.S. Patent 7,166,617.

Reaction Scheme:
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Caption: Synthesis of Roluperidone.

Materials:

2-Chloro-4'-fluoroacetophenone

Triethylamine (TEA)

N,N-Dimethylformamide (DMF)

Ethyl acetate

Water

Procedure:

2-(Piperidin-4-ylmethyl)-3H-isoindol-1-one hydrochloride

e To a solution of 2-(Piperidin-4-ylmethyl)-3H-isoindol-1-one hydrochloride (1.0 eq) in DMF,

add triethylamine (2.1 eq) at room temperatur

e with stirring.

 To this mixture, add 2-Chloro-4'-fluoroacetophenone (1.07 eq).

o Continue stirring the reaction mixture at room

temperature for 4 hours.

» After completion of the reaction (monitored by TLC), add water to the reaction mixture and

extract the product with ethyl acetate.
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» Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
o Concentrate the organic layer under reduced pressure to obtain the crude product.

 Purify the crude product by recrystallization from ethanol-ethyl acetate to yield Roluperidone
as a colorless solid.

Quantitative Data:

1H-NMR (DMSO-d6)

Product Yield Melting Point
S (ppm)
9.93 (1H, brs), 8.0-8.2
(2H, m), 7.4-7.7 (6H,
, m), 4.9-5.1 (2H, m),
Roluperidone 41% 182-188° C

4.53 (2H, s), 2.9-3.6
(6H, m), 1.6-2.2 (5H,

m)

Signaling Pathways of Roluperidone Targets:

Roluperidone's therapeutic effects are believed to be mediated through its antagonist activity at
the 5-HT2a and sigma-2 (02) receptors.
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Caption: 5-HT2A Receptor Signaling Pathway.
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Caption: Sigma-2 Receptor Signaling Pathway.

Synthesis of S-(Phenacyl)glutathione Derivatives

S-(phenacyl)glutathione derivatives are synthetic analogs of glutathione that have been
investigated for their potential therapeutic applications, including as inhibitors of enzymes
involved in cholesterol biosynthesis.[3] 2-Chloro-4'-fluoroacetophenone can be used to
synthesize S-(4-fluorophenacyl)glutathione.

Experimental Protocol: Synthesis of S-(4-fluorophenacyl)glutathione

This protocol is based on the general method for preparing S-(phenacyl)glutathiones.
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Reaction Scheme:
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Caption: Synthesis of S-(4-fluorophenacyl)glutathione.
Materials:

e Glutathione (GSH)

e 2-Chloro-4'-fluoroacetophenone

o Water

Procedure:

» Dissolve glutathione in water.

¢ Add 2-Chloro-4'-fluoroacetophenone to the glutathione solution.

 Stir the mixture at room temperature. The product will precipitate out of the solution.

o Collect the precipitate by filtration.

» Wash the precipitate extensively with ice-cold water to remove any unreacted glutathione.

e Dry the product under vacuum.

Quantitative Data:
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While a specific yield for S-(4-fluorophenacyl)glutathione was not found in the searched
literature, similar reactions typically proceed in good to high yields. Characterization would be
performed using standard analytical techniques.

Product Expected Spectroscopic Data

1H NMR: Peaks corresponding to the

glutathione backbone and the 4-fluorophenacyl
S-(4-fluorophenacyl)glutathione moiety. Mass Spectrometry: A molecular ion

peak corresponding to the expected molecular

weight.

Potential Biological Target and Signaling Pathway:

Derivatives of S-(phenacyl)glutathione have been shown to inhibit HMG-CoA reductase and
acyl-CoA:cholesterol acyltransferase (ACAT), key enzymes in cholesterol biosynthesis. The
downstream effects of inhibiting these enzymes can impact cellular signaling pathways such as
the SREBP pathway.

Synthesis of Antifungal Agents

2-Chloro-4'-fluoroacetophenone is a valuable precursor for the synthesis of various
heterocyclic compounds with antifungal activity, including imidazole and triazole derivatives.
These compounds often exert their antifungal effects by inhibiting the biosynthesis of
ergosterol, an essential component of the fungal cell membrane.

Experimental Protocol: General Synthesis of Antifungal Imidazole Derivatives

This protocol is a general procedure for the synthesis of imidazole derivatives from a-
haloketones.

Reaction Scheme:
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Caption: General Synthesis of Imidazole Derivatives.

Materials:

2-Chloro-4'-fluoroacetophenone

An appropriate amidine (e.g., formamidine, benzamidine)

A suitable base (e.g., sodium bicarbonate, triethylamine)

A suitable solvent (e.g., ethanol, DMF)

Procedure:

» Dissolve 2-Chloro-4'-fluoroacetophenone and the amidine in the chosen solvent.
e Add the base to the reaction mixture.

o Heat the mixture to reflux and monitor the reaction progress by TLC.

o Upon completion, cool the reaction mixture to room temperature.

e Remove the solvent under reduced pressure.

o Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: General Synthesis of Antifungal Triazole Derivatives
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This protocol is a general procedure for the synthesis of 1,2,4-triazole derivatives.

Reaction Scheme:
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Caption: General Synthesis of 1,2,4-Triazole Derivatives.

Materials:

2-Chloro-4'-fluoroacetophenone

A suitable hydrazide (e.g., formic hydrazide, benzoic hydrazide)

An appropriate solvent (e.g., ethanol)

An oxidizing agent for cyclization (e.g., iodine, ferric chloride)
Procedure:

o React 2-Chloro-4'-fluoroacetophenone with the hydrazide in a suitable solvent, often with
heating, to form a hydrazone intermediate.

« |solate the intermediate or proceed in a one-pot manner.

o Treat the hydrazone intermediate with an oxidizing agent to effect oxidative cyclization to the
1,2,4-triazole ring system.

o Work up the reaction mixture as appropriate (e.g., quenching, extraction).
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 Purify the final product by column chromatography or recrystallization.
Quantitative Data for Antifungal Activity:

The antifungal activity of synthesized compounds is typically evaluated by determining the
Minimum Inhibitory Concentration (MIC) against various fungal strains.

Compound Class Fungal Strain MIC (pg/mL) Reference
Imidazole Derivatives Candida albicans 0.78 - 3.125 [4]
Triazole Derivatives Candida albicans 0.5-16 [1]

Signaling Pathway of Antifungal Action:

Many imidazole and triazole antifungals target the fungal cytochrome P450 enzyme 14a-
demethylase (Erg11p), which is crucial for the biosynthesis of ergosterol. Inhibition of this
enzyme disrupts the fungal cell membrane integrity.
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Caption: Antifungal Mechanism of Action.

Conclusion

2-Chloro-4'-fluoroacetophenone is a highly valuable and versatile intermediate in drug
discovery. Its unique chemical properties allow for the efficient synthesis of a wide array of
potential therapeutic agents targeting diverse biological pathways. The protocols and data
presented herein provide a foundation for researchers to explore the full potential of this key
building block in the development of novel pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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